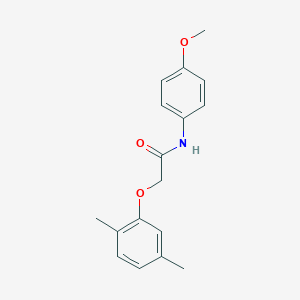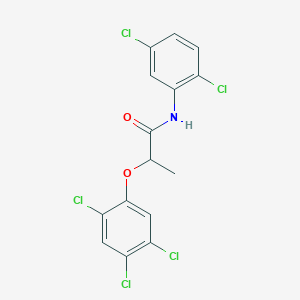
2-(piperidin-1-yl)ethyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(piperidin-1-yl)ethyl 3-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring attached to an ethyl ester group, which is further connected to a 3-methyl-benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)ethyl 3-methylbenzoate typically involves the esterification of 3-Methyl-benzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Methyl-benzoic acid+2-piperidin-1-yl-ethanolAcid catalyst3-Methyl-benzoic acid 2-piperidin-1-yl-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(piperidin-1-yl)ethyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(piperidin-1-yl)ethyl 3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(piperidin-1-yl)ethyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-benzoic acid 2-piperidin-1-yl-methyl ester
- 3-Methyl-benzoic acid 2-piperidin-1-yl-propyl ester
- 3-Methyl-benzoic acid 2-piperidin-1-yl-butyl ester
Uniqueness
2-(piperidin-1-yl)ethyl 3-methylbenzoate is unique due to its specific ester linkage and the presence of a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-13-6-5-7-14(12-13)15(17)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
Clave InChI |
NUMPQHMZRBWYRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B311357.png)

